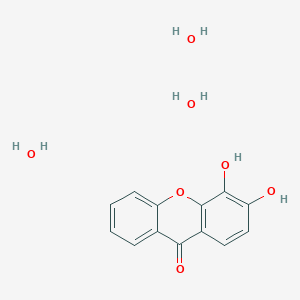
3,4-Dihydroxy-9H-xanthen-9-one trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-9H-xanthen-9-one trihydrate is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their yellow color and diverse biological activities. The molecular formula of this compound is C13H14O7, and it is characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the xanthone scaffold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3,4-Dihydroxy-9H-xanthen-9-one trihydrate, typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to achieve better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthones often employs microwave heating to enhance reaction efficiency and yield. The use of ytterbium triflate as a catalyst has also been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-9H-xanthen-9-one trihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydroxanthones, and various substituted xanthones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-9H-xanthen-9-one trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-9H-xanthen-9-one trihydrate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,4-Dihydroxy-9H-xanthen-9-one trihydrate include:
- 3,6-Dihydroxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 2,7-Dihydroxyspiro[9H-xanthene-9,1’(3’H)-isobenzofuran]-3’-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of hydroxyl groups at the 3 and 4 positions allows for specific interactions with biological targets and facilitates various chemical transformations .
Eigenschaften
CAS-Nummer |
870637-60-8 |
|---|---|
Molekularformel |
C13H14O7 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
3,4-dihydroxyxanthen-9-one;trihydrate |
InChI |
InChI=1S/C13H8O4.3H2O/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16;;;/h1-6,14,16H;3*1H2 |
InChI-Schlüssel |
PARPSISDOKVJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



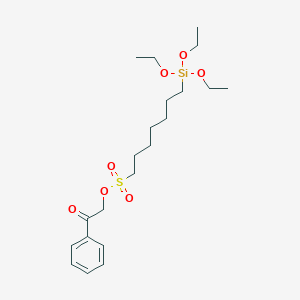
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
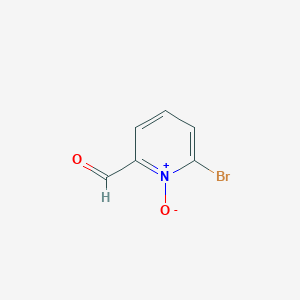
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
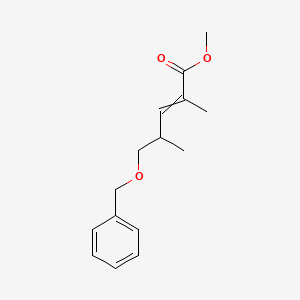
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
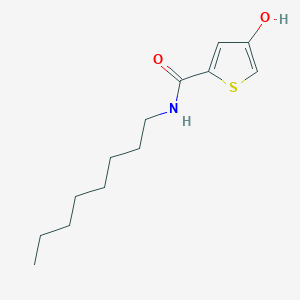
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
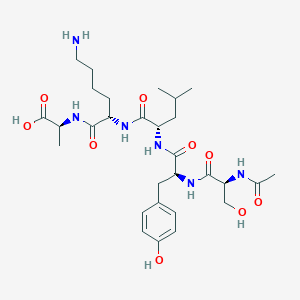
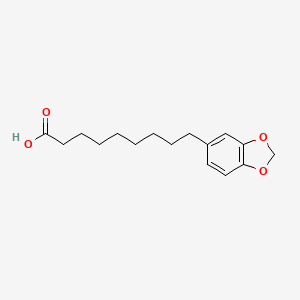
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
